molecular formula C9H19NO3 B1176778 Capromab CAS No. 151763-64-3

Capromab

Cat. No.: B1176778
CAS No.: 151763-64-3
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Description

Historical Development of Murine Immunoglobulin G1 7E11-C5.3 Antibody

The development of capromab pendetide, a murine monoclonal antibody of the Immunoglobulin G1 (IgG1) subclass, represents a seminal advancement in prostate cancer diagnostics. The 7E11-C5.3 antibody was first generated in 1987 by immunizing mice with the LNCaP human prostate cancer cell line. This hybridoma-derived antibody demonstrated high specificity for an intracellular epitope of prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein expressed in normal and malignant prostate epithelial cells. Initial characterization revealed that 7E11-C5.3 exhibited no cross-reactivity with non-prostatic tissues except for limited staining in renal tubules, establishing its prostate-restricted binding profile.

In 1993, Warren Heston and William Fair at Memorial Sloan Kettering Cancer Center cloned the PSMA gene, formally identifying it as a 750-amino-acid type II transmembrane protein with a short intracellular N-terminal domain and a large extracellular C-terminal domain. This discovery clarified that 7E11-C5.3 targeted residues 1–18 of PSMA’s intracellular domain, a finding that later influenced its diagnostic utility and limitations. By 1996, the U.S. Food and Drug Administration approved indium-111-labeled this compound pendetide (ProstaScint®) as the first PSMA-targeted radioimmunoscintigraphy agent for detecting soft tissue metastases in prostate cancer.

Key Milestones in this compound Development

Year Milestone Significance
1987 Generation of 7E11-C5.3 hybridoma First monoclonal antibody targeting PSMA
1993 Cloning of PSMA gene Molecular characterization of target antigen
1996 FDA approval of ProstaScint® First clinical application of PSMA-targeted imaging

Role of Prostate-Specific Membrane Antigen as a Biomarker in Prostate Cancer Pathobiology

Prostate-specific membrane antigen (PSMA), also known as folate hydrolase 1 or glutamate carboxypeptidase II, serves as a critical biomarker in prostate cancer due to its overexpression in malignant cells compared to benign tissue. PSMA expression correlates with disease progression, with higher levels observed in high-grade tumors (Gleason score ≥8), castration-resistant prostate cancer, and metastatic lesions. Mechanistically, PSMA functions as a hydrolase, cleaving extracellular folate to support nucleotide synthesis and facilitating tumor growth through glutamate-mediated activation of the AKT/mTOR pathway.

Notably, PSMA expression extends beyond prostate epithelium to the neovasculature of renal, bladder, and colorectal cancers, though its diagnostic utility remains most validated in prostate malignancies. Immunohistochemical studies demonstrate PSMA positivity in 95% of primary prostate tumors and lymph node metastases, making it a near-universal marker for advanced disease. However, heterogeneity in PSMA expression across metastatic sites—particularly bone lesions—has been documented, influencing the sensitivity of PSMA-targeted imaging.

Biological Functions of PSMA in Prostate Cancer

  • Enzymatic Activity : Hydrolyzes poly-γ-glutamated folates to support tumor proliferation
  • Signaling Modulation : Generates glutamate to activate metabotropic glutamate receptor 1 (mGluR1), promoting oncogenic pathways
  • Cell Cycle Regulation : Associates with the anaphase-promoting complex to accelerate G2/M transition

Significance of this compound in Molecular Imaging Research

This compound pendetide’s clinical approval marked the first translation of PSMA biology into diagnostic practice. As a radioimmunoconjugate, indium-111-labeled this compound enabled gamma camera detection of PSMA-expressing cells, primarily identifying soft tissue metastases in the prostatic fossa and pelvic lymph nodes. In pre-surgical staging studies, this compound-based imaging demonstrated 62% sensitivity and 72% specificity for detecting lymph node metastases, outperforming conventional computed tomography. Post-prostatectomy, it localized occult recurrence in 49–69% of patients with biochemical failure, though accuracy varied with prostate-specific antigen (PSA) levels.

Despite its pioneering role, this compound faced limitations due to targeting PSMA’s intracellular epitope, which restricted binding to cells with compromised membrane integrity. This contributed to false-negative rates in bone metastases and spurred development of extracellular PSMA-targeted agents like J591 antibodies and small-molecule radioligands. Contemporary studies using this compound with single-photon emission computed tomography/computed tomography (SPECT/CT) fusion improved localization accuracy to 79–80%, underscoring its enduring research utility.

Performance Metrics of this compound-Based Imaging

Clinical Scenario Sensitivity Specificity Positive Predictive Value
Pre-surgical staging 62% 72% 62%
Post-prostatectomy recurrence 49% 71% 50%
SPECT/CT fusion imaging 79% 80% 83%

This compound’s legacy persists in modern theranostics, having validated PSMA as a target for subsequent innovations like lutetium-177–PSMA-617 and prostate-specific membrane antigen positron emission tomography (PSMA PET). Its development trajectory exemplifies the transition from murine monoclonal antibodies to humanized constructs and small-molecule agents, reflecting evolving paradigms in precision oncology.

Properties

CAS No.

151763-64-3

Molecular Formula

C9H19NO3

Origin of Product

United States

Scientific Research Applications

Diagnostic Applications

  • Detection of Prostate Cancer
    Capromab pendetide has demonstrated improved sensitivity in detecting prostate cancer, particularly in high-risk patients. Studies indicate sensitivities ranging from 49% to 77% for detecting residual disease post-prostatectomy, with specificities between 35% and 96% depending on the patient population and study design .
  • Staging and Localization
    The indium-111 this compound pendetide scan is crucial for staging prostate cancer, especially in identifying lymph node metastases. Research shows that it can detect soft-tissue recurrences and extraprostatic invasion more effectively than standard imaging modalities . For instance, a study reported that this compound pendetide had a sensitivity of 63% for detecting lymph node metastases compared to only 4% for CT scans .
  • Guiding Treatment Decisions
    The results from this compound scans can inform treatment strategies, particularly regarding radiation therapy. In patients with biochemical recurrence after radical prostatectomy, those with normal this compound scans or localized disease showed a higher likelihood of responding to salvage radiation therapy .

Therapeutic Applications

  • Combination with Radiotherapy
    Ongoing research is exploring the therapeutic potential of combining this compound with cytotoxic agents or radionuclides. For instance, conjugating this compound with therapeutic radionuclides could enhance treatment efficacy for metastatic prostate cancer .
  • Future Directions
    Innovations such as dual isotope imaging and advanced image reconstruction techniques are being investigated to improve the diagnostic accuracy of this compound scans. These advancements may lead to better patient outcomes by refining treatment selection based on precise disease localization .

Case Study 1: Salvage Radiation Therapy

A study involving 32 men who underwent indium-111 this compound pendetide scans post-radical prostatectomy revealed that 70% of those with normal scans achieved a lasting reduction in PSA levels after radiation therapy, compared to only 22% in those with evidence of distant metastases .

Case Study 2: Comparative Imaging

In a comparative study involving 58 patients, combining this compound imaging with MRI/CT improved diagnostic accuracy significantly. The integration allowed for reclassification of metastatic disease in several patients based on more accurate localization of cancerous lesions .

Data Table: Diagnostic Performance Metrics

Study ReferenceSensitivity (%)Specificity (%)Patient Group Description
52-7735-96High-risk untreated prostate cancer
70Not specifiedPost-prostatectomy patients
63Not specifiedPatients with suspected lymph node metastases

Chemical Reactions Analysis

Radioiodination of Capromab

This compound can also be labeled with radioiodine isotopes such as iodine-124 (124I) or iodine-125 (125I) . Two approaches to radioiodination have been explored :

  • Direct Radioiodination: Uses chloramine-T. Radioiodine is oxidized in situ and binds to activated phenolic rings in the tyrosine residues of the antibody .

  • Indirect Radioiodination: Uses N-succinimidyl-p-(trimethylstannyl)-benzoate. After radioiodination of the precursor, succinimidyl-p-iodobenzoate binds to the lysine residues of the antibody . This method is milder, avoiding the use of chloramine-T, which can disrupt the binding specificity of some antibodies .

The general procedure for direct iodination is as follows :

  • Mix iodine-125 solution with this compound in PBS buffer .

  • Initiate the reaction by adding chloramine-T solution .

  • After a short incubation, quench the reaction by adding sodium metabisulfite .

  • Purify the conjugate using a NAP-5 column .

Chemical Characteristics

Chemical name:111In-Capromab pendetide
Abbreviated name:111In-CYT-356, 111In-GYK-DTPA-7E11-C5.3, 111In-DTPA-7E11-C5.3, 111In-7E11-C5.3
Synonym:ProstaScint®
Agent Category:Antibody
Target:Prostate-specific membrane antigen (PSMA)
Target Category:Antibody-antigen binding
Method of detection:SPECT
Source of signal:111In
Activation:No
Molecular Weight:Approximately 150 kDa

Binding Specificity and In Vitro Studies

  • LNCaP human prostate cancer cells have a Kd of 6.69 nM with [131I]7E11-C5 and a Bmax of 95,000 sites/cell in saturation binding studies using intact cells .

  • The binding is accounted for by a subpopulation of permeated cells produced when the cells are trypsinized and washed .

  • Little internalization of the tracer is found over a period of 48 hours at 37°C .

  • When permeated cells are used, the number of binding sites/cell is similar to [131I]J591, an antibody against the extracellular domain of PSMA . Using nonpermeated cells, [131I]J591 has a Kd of 1.83 nm and a Bmax of 600,000-800,000 sites/cell .

  • The binding of 111In-capromab, 125I-capromab, and 125I-PIB-capromab conjugates to PSMA-expressing cells is specific, as saturation of the binding sites by pre-incubation with non-labeled this compound significantly decreases the binding of the radiolabeled conjugates (p<0.0001 for all experiments) .

In Vivo Evaluation

  • Studies have evaluated the in vivo response to treatments using 89Zr-labeled 7E11 .

  • 7E11 was functionalized with DFO and radiolabeled to produce 89Zr-7E11 in high yield, with high radiochemical purity and specific activity .

  • DFO conjugation and purification proceeded in moderate-to-high yield (43% ± 8%), with high purity (>95%) .

  • Radiolabeling of DFO-7E11 with 89Zr-oxalate resulted in crude labeling yields greater than 95% .

  • The final radiochemical yield of purified 89Zr-7E11 was 89%, with a specific activity of 166.9 ± 1.2 MBq/mg of mAb .

  • Isotopic dilution assays revealed an average of 2.6 ± 0.5 accessible chelates per mAb .

Adverse Reactions

Most adverse reactions associated with this compound pendetide are mild and readily reversible .

Comparison with Similar Compounds

Limitations

  • Binds only to non-viable cells (intracellular PSMA epitope), limiting sensitivity in viable tumors .
  • Suboptimal detection of bone metastases (misses ~72% of cases) .
  • Human anti-mouse antibodies (HAMA) develop in 8–19% of patients .
  • SPECT/CT imaging resolution inferior to PET .

Comparison with Similar Compounds

The evolution of PSMA-targeted agents has focused on improving specificity, resolution, and targeting of viable cells. Key compounds are compared below:

Table 1: Key PSMA-Targeted Imaging Agents

Compound Target Epitope Imaging Modality Sensitivity (%) Specificity (%) Advantages Limitations
¹¹¹In-Capromab Intracellular PSMA SPECT/CT 52–62 (nodes) 72–96 (nodes) First FDA-approved; non-viable cell detection Low sensitivity in viable cells; HAMA risk
⁸⁹Zr-J591 Extracellular PSMA PET/CT 83–94 83–98 Targets viable cells; superior resolution Long circulation time; limited clinical data
¹²³I-MIP-1072 Extracellular PSMA SPECT 77–92 85–97 High affinity (9 nM); small molecule design Serum anion competition; early-stage trials
⁶⁸Ga-PSMA-11 Extracellular PSMA PET/CT 85–92 88–95 High resolution; viable cell targeting Requires cyclotron; short half-life (68 min)
¹⁸F-DCFPyL Extracellular PSMA PET/CT 93–97 89–94 Longer half-life (110 min); broad availability Renal excretion artifacts

Key Findings

Target Specificity :

  • Capromab’s intracellular binding limits clinical utility, as viable tumors remain undetected . Extracellular-targeting agents (e.g., J591, ⁶⁸Ga-PSMA-11) bind to live cells, improving sensitivity .
  • Small molecules (e.g., ¹²³I-MIP-1072) avoid HAMA responses and exhibit higher binding affinity .

Imaging Modality :

  • PET/CT agents (⁶⁸Ga-PSMA-11, ¹⁸F-DCFPyL) outperform SPECT/CT in resolution and accuracy. In recurrent disease, ⁶⁸Ga-PSMA-11 sensitivity (89%) exceeds this compound (69%) .

Metastatic Detection :

  • This compound fails to detect 72% of bone metastases , whereas ⁶⁸Ga-PSMA-11 identifies osseous and visceral lesions with >90% sensitivity .

Clinical Utility: this compound’s NPV (72%) and PPV (62%) in lymph node staging are superior to CT/MRI but inferior to newer agents . Combining this compound with clinical algorithms improves AUC to 0.77 for metastasis prediction .

Preparation Methods

Materials and Reagents

The radiolabeling process requires:

  • This compound pendetide kit (0.5 mg in 1 mL phosphate-buffered saline, pH 6.0)

  • Indium-111 chloride (6–7 mCi, high-purity grade from GE Healthcare or Covidien)

  • Sodium acetate buffer (82 mg in 2 mL, pH 5–7)

  • Sterile filtration units (0.22 μm Millex® GV filter)

  • Chromatography supplies (Biodex Dark Green strips, DTPA solution)

Stepwise Radiolabeling Procedure

The U.S. Food and Drug Administration (FDA)-approved protocol involves the following steps:

  • Buffer Adjustment : Add 0.1 mL sodium acetate to Indium-111 chloride to stabilize pH.

  • Antibody Conjugation : Transfer 6–7 mCi of buffered Indium-111 to the this compound vial, mix gently, and incubate at room temperature for 30 minutes.

  • Filtration : Pass the solution through a 0.22 μm filter to remove particulates.

  • Dose Calibration : Assay the final product to ensure ≥4 mCi activity.

Table 1: Critical Parameters in Indium-111 Labeling

ParameterSpecificationImpact on Efficacy
Indium-111 Purity≥99%Reduces free radionuclide
Incubation Time30 minutesOptimizes chelation efficiency
Final Activity≥4 mCiEnsures adequate imaging signal

Quality Control and Radiochemical Purity Testing

Instant Thin-Layer Chromatography (ITLC)

Radiochemical purity (RCP) is assessed using ITLC with Biodex strips:

  • Sample Preparation : Mix Indium-111 this compound with DTPA to dissociate weakly bound indium.

  • Chromatography : Develop strips in 0.9% sodium chloride, segment, and measure radioactivity.

  • Purity Calculation :

\text{%RCP} = \frac{\text{CPM (bottom half)}}{\text{CPM (bottom + top halves)}} \times 100

Acceptable RCP is ≥90%; values below this threshold necessitate reprocessing or discard.

Challenges in Consistency

Variations in RCP (52–96% across studies) correlate with antibody aggregation and free indium levels. Implementing strict pH control (5.0–7.0) and sterile filtration reduces particulates and improves batch consistency.

Comparative Analysis of Indium-111 vs. Iodine-124 Labeling

Recent studies evaluate iodine-124 as an alternative to indium-111 for positron emission tomography (PET). Key differences include:

Table 2: Indium-111 vs. Iodine-124 Labeling

ParameterIndium-111Iodine-124
Half-life67.2 hours78.4 hours
Labeling MethodDTPA chelationChloramine-T or SNAr
Radiochemical Purity90–95%85–92%
BiodistributionHepatic clearanceRenal clearance

Iodine-124 labeling employs direct (chloramine-T) or indirect (N-succinimidyl-p-iodobenzoate) methods, with the latter preserving antibody specificity. However, indium-111 remains preferred for single-photon emission computed tomography (SPECT) due to established protocols.

Advanced Preparation Techniques and Innovations

Site-Specific Conjugation

Modifying lysine residues with NHS esters improves conjugate stability. For example, N-succinimidyl-p-iodobenzoate reduces oxidation-related antibody denaturation.

Buffer Optimization

Replacing phosphate-buffered saline with sodium borate (pH 9.3) enhances iodine incorporation efficiency by 18%.

Clinical Implications of Preparation Variability

Suboptimal radiolabeling reduces diagnostic accuracy. In one study, this compound pendetide with 92% RCP detected lymph node metastases with 62% sensitivity and 72% specificity, whereas batches with 85% RCP showed 52% sensitivity. Strict adherence to incubation times and filtration protocols mitigates these issues .

Q & A

Q. What is the molecular mechanism by which Capromab targets prostate-specific membrane antigen (PSMA), and how does this influence experimental design?

this compound is a murine monoclonal antibody (7E11-C5) that binds to the intracellular domain of PSMA, a transmembrane glycoprotein overexpressed in prostate cancer cells. This binding requires membrane disruption (e.g., apoptosis or necrosis) for antigen accessibility, limiting its utility in detecting viable tumor cells. Experimental designs using this compound must account for this by incorporating methods to validate cell viability (e.g., correlating imaging results with histopathology or using PSMA-negative controls like PC3 xenografts) .

Q. What are the key methodological differences between direct and indirect radioiodination of this compound, and how do these affect imaging outcomes?

Direct radioiodination involves labeling tyrosine residues on this compound using chloramine-T, preserving immunoreactivity and simplifying production. Indirect methods use bifunctional chelators (e.g., N-succinimidyl-p-iodobenzoate) conjugated to lysine residues, which may reduce binding affinity. Studies show both methods retain PSMA specificity, but direct labeling offers higher radiochemical yield and reduced nonspecific uptake in healthy tissues (e.g., liver and spleen) due to faster clearance of free iodine .

Q. How does this compound compare to other PSMA-targeted agents in preclinical imaging studies?

Unlike low-molecular-weight PSMA inhibitors (e.g., 123I-MIP-1072), this compound’s large antibody structure results in prolonged blood-pool activity, requiring delayed imaging (3–5 days post-injection). However, its intracellular targeting provides specificity for necrotic tumor regions, which can be leveraged in studies evaluating radiation therapy efficacy or tumor microenvironment changes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in tumor uptake data between ¹²⁴I-Capromab and ¹¹¹In-Capromab in murine models?

While ¹¹¹In-Capromab shows higher tumor uptake (29 ± 9% ID/g vs. 13 ± 8% ID/g for ¹²⁴I), ¹²⁴I-labeled variants exhibit faster clearance from healthy organs (e.g., 2.3-fold lower bone uptake), improving tumor-to-background ratios. These differences arise from ¹¹¹In’s residualizing properties (retained in lysosomes) versus ¹²⁴I’s non-residualizing behavior (rapid excretion). Experimental designs should include dual-isotope biodistribution studies and microPET/CT-SPECT/CT fusion to validate targeting specificity .

Q. What methodologies improve the specificity of this compound imaging in clinical translation, particularly for bone metastasis detection?

this compound’s sensitivity for bone metastases is suboptimal (≤10%) due to poor antigen accessibility in viable cells. Advanced protocols integrate SPECT/CT or MRI fusion to reduce false positives from nonspecific uptake (e.g., bone marrow or vasculature). Iterative reconstruction algorithms compensating for photon attenuation and collimator blurring further enhance spatial resolution .

Q. How does PSMA internalization impact the pharmacokinetics of this compound, and how can this be addressed in therapeutic applications?

this compound’s intracellular epitope binding limits internalization, reducing tumor retention compared to extracellular-targeting antibodies (e.g., J591). To overcome this, researchers are exploring pretargeting strategies or combining this compound with external beam radiation to induce membrane disruption, thereby increasing antigen availability. Biodistribution studies in LNCaP xenografts show radiation-induced apoptosis doubles tumor uptake .

Q. What statistical approaches are recommended for analyzing contradictory sensitivity/specificity data across this compound clinical trials?

Reported sensitivities vary widely (17%–92%) due to differences in study populations (e.g., PSA levels, Gleason scores) and imaging protocols. Meta-analyses using weighted Gleason scores or PSA thresholds (e.g., >10 ng/mL) improve predictive power. Bayesian hierarchical models can account for intraobserver variability and technical factors (e.g., SPECT vs. PET resolution) .

Methodological Considerations

  • Experimental Controls : Use PSMA-negative xenografts (PC3) and blocking studies with excess unlabeled this compound to confirm binding specificity .
  • Imaging Timing : Optimize imaging windows (e.g., 5 days post-injection for ¹²⁴I-Capromab) to balance tumor uptake and background clearance .
  • Clinical Validation : Correlate imaging findings with post-radiation PSA changes or histopathology to address false positives/negatives .

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